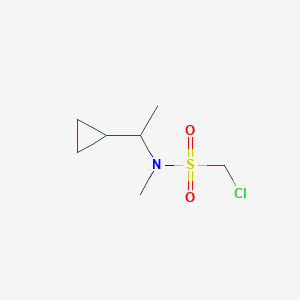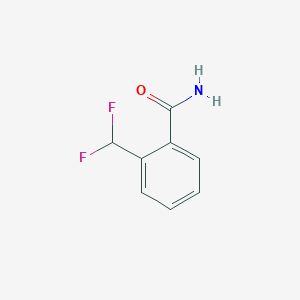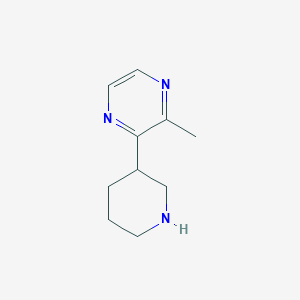
4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-3-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-3-methylbenzaldehyde is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring substituted with two methyl groups and a benzaldehyde moiety.
Preparation Methods
The synthesis of 4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-3-methylbenzaldehyde typically involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with 3-methylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-3-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-3-methylbenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-3-methylbenzaldehyde involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, leading to modulation of their function.
Comparison with Similar Compounds
Similar compounds to 4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-3-methylbenzaldehyde include:
3,5-Dimethyl-1H-1,2,4-triazole: A simpler triazole derivative without the benzaldehyde moiety.
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol: A triazole derivative with an ethanol group instead of a benzaldehyde group.
(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid: A triazole derivative with an acetic acid group. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives .
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-(3,5-dimethyl-1,2,4-triazol-1-yl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C12H13N3O/c1-8-6-11(7-16)4-5-12(8)15-10(3)13-9(2)14-15/h4-7H,1-3H3 |
InChI Key |
PRHXJTUNWIKPMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)N2C(=NC(=N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide](/img/structure/B13620528.png)
![{6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanol](/img/structure/B13620534.png)











